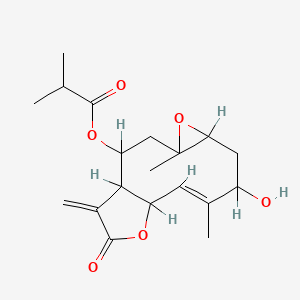
Tagitinins
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tagitinins, also known as this compound, is a useful research compound. Its molecular formula is C19H26O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Tagitinin C has been extensively studied for its anticancer effects, particularly against hepatocellular carcinoma and colorectal cancer.
- Hepatocellular Carcinoma : In a study involving xenograft mouse models, tagitinin C demonstrated significant anti-metastatic activity against Hep-G2 and Huh 7 cell lines. The compound reduced cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways .
- Colorectal Cancer : Tagitinin C was shown to induce ferroptosis in HCT116 colorectal cancer cells by promoting oxidative stress and activating the Nrf2 pathway, leading to increased lipid peroxidation and cell death .
Antitrypanosomal Activity
Tagitinin C has also exhibited potent antitrypanosomal effects against Trypanosoma brucei. Research indicated that it had an IC50 value of 0.0042 µg/mL, outperforming the reference drug suramin by 4.5 times . This highlights its potential as a lead compound for developing new treatments for trypanosomiasis.
Antifibrotic Effects
Recent studies have identified tagitinin C's ability to inhibit keloid fibroblast proliferation and collagen deposition. The compound showed a concentration-dependent reduction in keloid fibroblast viability, suggesting its potential use in treating keloids, which are benign tumors resulting from excessive wound healing .
Disease Resistance in Plants
Tagitinins have been researched for their role in enhancing plant disease resistance. For instance, tagitinin A has been shown to regulate the expression of the F-box gene CPR30, which inhibits the replication of the Tomato Spotted Wilt Virus (TSWV) in plants . This indicates a promising application in developing eco-friendly pest management strategies.
Data Summary
Case Study 1: Anti-Metastatic Activity
In vivo experiments demonstrated that administering tagitinin C at a dosage of 15 g/mouse/day significantly reduced tumorigenicity in hepatoma xenografts. The study utilized magnetic resonance spectroscopy to monitor tumor progression non-invasively, confirming the compound's efficacy in inhibiting cancer metastasis .
Case Study 2: Antifibrotic Properties
A study investigating the antifibrotic effects of tagitinin C on keloid fibroblasts revealed that higher concentrations led to a marked decrease in collagen deposition over time. The selectivity index indicated low toxicity towards normal fibroblasts, making it a promising candidate for clinical applications in treating fibrotic conditions .
Propriétés
Numéro CAS |
59979-58-7 |
|---|---|
Formule moléculaire |
C19H26O6 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[(9E)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H26O6/c1-9(2)17(21)24-14-8-19(5)15(25-19)7-12(20)10(3)6-13-16(14)11(4)18(22)23-13/h6,9,12-16,20H,4,7-8H2,1-3,5H3/b10-6+ |
Clé InChI |
QSOMGPFBPSJEFH-UXBLZVDNSA-N |
SMILES |
CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
SMILES isomérique |
C/C/1=C\C2C(C(CC3(C(O3)CC1O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Synonymes |
tagitinin tagitinin A tagitinin B tagitinin C tagitinin D tagitinin F tagitinins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















